(3,5-Dimethoxypyridin-2-YL)methanamine
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Overview
Description
(3,5-Dimethoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 3 and 5 positions and an amine group attached to the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxypyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxypyridine.
Formylation: The 3,5-dimethoxypyridine undergoes formylation to introduce a formyl group at the 2 position.
Reduction: The formyl group is then reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents like NaBH4 or LiAlH4 are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Imines, nitriles, and oximes.
Reduction: Secondary and tertiary amines.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
(3,5-Dimethoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Diphenyl-2-pyridylmethane: A compound with similar pharmacological properties to desoxypipradrol.
Uniqueness
(3,5-Dimethoxypyridin-2-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and amine groups makes it a versatile intermediate in various synthetic and research applications.
Biological Activity
Overview
(3,5-Dimethoxypyridin-2-YL)methanamine, also referred to as 1-(3,5-dimethoxypyridin-2-yl)methanamine, is a compound with significant potential in pharmaceutical development. Its unique structure, characterized by a pyridine ring substituted with methoxy groups and an amine group, suggests a variety of biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.20 g/mol
- CAS Number : 1256816-67-7
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of pyridine have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain analogues exhibited potent antibacterial activity against Mycobacterium tuberculosis (M.tb), indicating that this compound may also possess similar properties due to its structural characteristics .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro assays demonstrated that related pyridine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neurological Implications
Emerging research suggests that this compound may have neuroprotective effects. Compounds in its class have been studied for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties in models of neurodegenerative diseases.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study published in Nature evaluated the efficacy of a series of 3,5-dialkoxypyridine derivatives against M.tb. The results indicated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity compared to non-substituted pyridines. This suggests that this compound could be a promising candidate for further development as an anti-tubercular agent .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of pyridine derivatives, researchers synthesized various analogues including this compound. The compounds were tested against multiple cancer cell lines using MTT assays. Results showed significant cytotoxicity in A549 and HCT116 cells, with IC50 values indicating potent activity .
Comparative Analysis
To understand the unique features of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | High | Potential |
1-(3-Methoxypyridin-2-YL) methanamine | Low | Moderate | Low |
1-(4-Methoxyphenyl)pyridin-2-ylmethanamine | High | High | Moderate |
Properties
IUPAC Name |
(3,5-dimethoxypyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVZZCSJABVWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.